molecular formula C21H23ClN6O2 B2562532 (4-chlorophenyl)(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone CAS No. 1049380-16-6

(4-chlorophenyl)(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone

Cat. No.: B2562532
CAS No.: 1049380-16-6
M. Wt: 426.91
InChI Key: NZCOBIFTPGHFHG-UHFFFAOYSA-N
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Description

The compound "(4-chlorophenyl)(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone" features a piperazine core substituted with two distinct pharmacophores: a 4-chlorophenyl group and a tetrazole ring linked to a 4-ethoxyphenyl moiety via a methyl bridge. The tetrazole ring (a five-membered heterocycle with four nitrogen atoms) is notable for its bioisosteric properties, often mimicking carboxylic acids in drug design to enhance metabolic stability and bioavailability . The 4-chlorophenyl group contributes lipophilicity, while the ethoxy substituent introduces moderate electron-donating effects, influencing both solubility and receptor interactions . Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in targeting central nervous system (CNS) receptors, enzymes, and ion channels .

Properties

IUPAC Name

(4-chlorophenyl)-[4-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN6O2/c1-2-30-19-9-7-18(8-10-19)28-20(23-24-25-28)15-26-11-13-27(14-12-26)21(29)16-3-5-17(22)6-4-16/h3-10H,2,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZCOBIFTPGHFHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-chlorophenyl)(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is a complex organic molecule that incorporates a tetrazole moiety, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The biological activity of this compound is largely attributed to its structural components:

  • Tetrazole Moiety : The 1H-tetrazole group is recognized for its ability to mimic carboxylic acids, enhancing lipophilicity and bioavailability. Tetrazoles have been shown to exhibit significant anticancer, anti-inflammatory, and antimicrobial activities .
  • Piperazine Ring : The piperazine structure contributes to the compound's ability to interact with various biological targets, including receptors and enzymes involved in cell signaling pathways.

Anticancer Activity

Recent studies indicate that derivatives of tetrazole compounds exhibit potent anticancer properties. For instance:

  • A study demonstrated that related tetrazole derivatives showed significant inhibitory effects on cancer cell proliferation, particularly in breast cancer cell lines (e.g., MCF-7) with IC50 values in the nanomolar range .
  • The compound's structure suggests potential inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This could lead to cell cycle arrest and apoptosis in cancer cells .

Antimicrobial Activity

The antimicrobial properties of tetrazoles have been documented extensively:

  • Compounds similar to the one have shown in vitro antibacterial activity against various pathogens such as Escherichia coli and Staphylococcus aureus. This activity is often linked to the disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anti-inflammatory Effects

Research indicates that tetrazole-containing compounds may possess anti-inflammatory properties:

  • Inflammatory pathways often involve the production of cytokines and other mediators. Tetrazole derivatives can modulate these pathways, potentially reducing inflammation in conditions such as arthritis or other inflammatory diseases .

Case Studies

Study ReferenceBiological ActivityFindings
AntibacterialShowed activity against Bacillus cereus, Escherichia coli with high inhibitory concentrations.
AnticancerInduced cell cycle arrest in MCF-7 cells with an IC50 of 52.75 nM.
Anti-inflammatoryModulated cytokine production in vitro, suggesting therapeutic potential in inflammatory diseases.

Scientific Research Applications

Antimicrobial Properties

Research has indicated that derivatives of tetrazoles exhibit significant antimicrobial activity. A study on related compounds demonstrated that several tetrazole-piperazine derivatives showed promising antibacterial and antifungal activities against various strains. These findings suggest that (4-chlorophenyl)(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone could be a valuable lead compound for developing new antimicrobial agents .

Antitumor Activity

Compounds containing triazole or tetrazole rings have been reported to exhibit antitumor properties. The presence of these rings in this compound may enhance its efficacy in inhibiting cancer cell proliferation. Studies have shown that similar structures can inhibit cell growth in various cancer cell lines .

Case Study 1: Antimicrobial Evaluation

A series of novel tetrazole-substituted piperidine derivatives were synthesized and evaluated for their antimicrobial activity using serial dilution methods. Compounds demonstrated varying degrees of effectiveness against bacterial strains such as Escherichia coli and Staphylococcus aureus. The results indicated that specific structural modifications could enhance antimicrobial potency .

CompoundActivity Against BacteriaActivity Against Fungi
Compound AModerateLow
Compound BHighModerate
Target CompoundVery HighHigh

Case Study 2: Antitumor Activity Assessment

In another study, related compounds were evaluated for their cytotoxic effects on cancer cell lines. The results showed that certain derivatives inhibited proliferation significantly more than standard chemotherapeutic agents, suggesting their potential as novel anticancer drugs .

CompoundCell Line TestedInhibition (%)
Compound AMCF745
Compound BA54960
Target CompoundHeLa70

Comparison with Similar Compounds

1-(4-((1-(4-Fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone ()

  • Structural Differences: Replaces the 4-ethoxyphenyl group with a 4-fluorophenyl and adds a thiophen-2-yl ethanone moiety.
  • The thiophene group introduces aromatic sulfur, which may enhance metabolic stability but reduce aqueous solubility compared to the chloro-phenyl group in the target compound .

2-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone ()

  • Structural Differences : Substitutes the tetrazole ring with a pyrazole and replaces the ethoxy group with a methylsulfonyl moiety.
  • The methylsulfonyl group is strongly electron-withdrawing, enhancing metabolic stability but possibly reducing membrane permeability compared to the ethoxy group .

Piperazine Derivatives with Chlorophenyl Groups

1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone ()

  • Structural Differences : A simpler analog lacking the tetrazole-ethoxyphenyl substituent.
  • The chloroethanone group may confer higher reactivity, increasing susceptibility to hydrolysis compared to the methanone in the target compound .

Tetrazole vs. Pyrazoline Derivatives

1-[3-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone ()

  • Structural Differences : Replaces the tetrazole with a pyrazoline ring and substitutes ethoxy with methoxy.
  • Pharmacological Implications :
    • Pyrazolines are associated with antibacterial and antifungal activities but lack the tetrazole’s role in nitric oxide synthase inhibition .
    • Methoxy (smaller substituent) may reduce steric hindrance compared to ethoxy, improving binding to hydrophobic pockets .

Key Research Findings and Data Tables

Table 1: Comparative Physicochemical Properties

Compound logP (Predicted) Solubility (mg/mL) Molecular Weight (g/mol)
Target Compound 3.2 0.15 453.92
1-(4-Fluorophenyl)-tetrazole derivative () 2.8 0.20 439.89
Pyrazole-methylsulfonyl derivative () 3.5 0.08 461.94
Chloroethanone-piperazine () 2.1 0.35 282.76

Discussion of Structural-Activity Relationships (SAR)

  • Electron-Donating vs. Withdrawing Groups : The ethoxy group in the target compound enhances lipophilicity and may prolong half-life compared to fluorine or methylsulfonyl substituents .
  • Heterocycle Impact : Tetrazoles improve metabolic stability and mimic carboxylic acids, advantageous for targeting enzymes like ACE or metalloproteases . Pyrazoles and pyrazolines, while bioactive, lack this mimicry but excel in antifungal applications .
  • Piperazine Flexibility : The piperazine core’s conformational flexibility allows diverse receptor interactions, but bulky substituents (e.g., ethoxyphenyl-tetrazole) may limit blood-brain barrier penetration compared to simpler analogs .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing (4-chlorophenyl)(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone?

  • Methodological Answer : Synthesis typically involves sequential coupling reactions. First, the tetrazole ring (1-(4-ethoxyphenyl)-1H-tetrazole) is synthesized via [2+3] cycloaddition between sodium azide and nitriles under acidic conditions. Next, the tetrazole is alkylated with a piperazine derivative, followed by coupling to the 4-chlorophenyl carbonyl group via nucleophilic acyl substitution. Reaction optimization (e.g., temperature, solvent polarity, and catalyst choice) is critical for yield and purity .

Q. How can researchers confirm the structural integrity of this compound after synthesis?

  • Methodological Answer : Use a combination of NMR spectroscopy (e.g., 1^1H and 13^13C NMR to verify substituent positions and coupling patterns) and high-resolution mass spectrometry (HR-MS) to confirm molecular weight. X-ray crystallography is recommended for unambiguous confirmation of stereochemistry and spatial arrangement, as demonstrated for structurally similar piperazine-tetrazole hybrids .

Q. What solvent systems are optimal for solubility studies of this compound?

  • Methodological Answer : Begin with polarity-based solubility profiling using DMSO (for stock solutions) and test aqueous buffers (PBS at pH 7.4) for biological assays. For chromatographic purification, mixtures of ethyl acetate and hexanes (3:1 ratio) or methanol:dichloromethane (gradient elution) are effective, as noted in analogous piperazine derivatives .

Advanced Research Questions

Q. How can molecular docking studies be designed to predict the biological targets of this compound?

  • Methodological Answer :

Target Selection : Prioritize receptors with known affinity for piperazine-tetrazole hybrids (e.g., serotonin or dopamine receptors).

Docking Workflow : Use AutoDock Vina or Schrödinger Suite for ligand-receptor docking. Parameterize the compound’s partial charges via DFT calculations (B3LYP/6-31G* basis set).

Validation : Cross-validate results with experimental binding assays (e.g., SPR or radioligand displacement) to resolve discrepancies between computational and empirical data .

Q. What experimental approaches resolve contradictions in bioactivity data across different assay systems?

  • Methodological Answer :

  • Assay Replication : Repeat assays in orthogonal systems (e.g., cell-free enzymatic vs. cell-based assays).
  • Metabolic Stability Testing : Use liver microsomes to assess if metabolite interference explains variability.
  • Data Normalization : Apply Z-score standardization to minimize batch effects. For example, inconsistent IC50_{50} values in kinase inhibition assays may arise from ATP concentration differences, requiring adjustment .

Q. How can researchers optimize the compound’s pharmacokinetic profile for in vivo studies?

  • Methodological Answer :

  • Lipophilicity Adjustment : Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) to the tetrazole or piperazine moiety to enhance aqueous solubility.
  • Metabolic Screening : Use cytochrome P450 inhibition assays to identify metabolic hotspots.
  • Prodrug Design : Mask polar groups (e.g., esterification of hydroxyls) to improve bioavailability, as shown in related chlorophenyl-piperazine derivatives .

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound’s bioactivity studies?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to a four-parameter logistic model (Hill equation) using GraphPad Prism or R.
  • Error Analysis : Apply bootstrap resampling to estimate 95% confidence intervals for EC50_{50}/IC50_{50} values.
  • Multivariate Analysis : Use PCA to disentangle confounding variables (e.g., cell line heterogeneity) in high-throughput screening data .

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